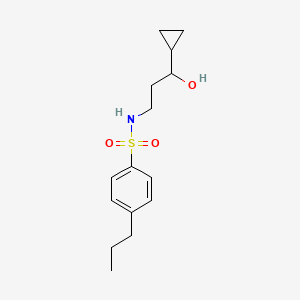

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-2-3-12-4-8-14(9-5-12)20(18,19)16-11-10-15(17)13-6-7-13/h4-5,8-9,13,15-17H,2-3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQBZXCKSWNZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride

The most widely reported method involves the reaction of 4-propylbenzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine under nucleophilic substitution conditions. Key parameters include:

Reaction Scheme

$$

\text{4-Propylbenzenesulfonyl chloride} + \text{3-Cyclopropyl-3-hydroxypropylamine} \xrightarrow{\text{Base}} \text{N-(3-Cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide} + \text{HCl}

$$

Optimized Conditions

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial), then RT | Minimizes side reactions (e.g., oxidation of hydroxyl group) |

| Solvent | Dichloromethane (DCM) or THF | Balances solubility and reactivity |

| Base | Triethylamine (2.2 eq) | Neutralizes HCl; accelerates reaction |

| Reaction Time | 4–6 hours | Ensures completion without degradation |

Yields typically range from 65% to 78% under laboratory conditions. Industrial adaptations employ continuous flow reactors to enhance reproducibility, achieving yields >85% through precise stoichiometric control.

Alternative Pathways: Reductive Amination

Patent literature describes a two-step reductive amination approach for structurally analogous sulfonamides:

- Imine Formation :

$$

\text{4-Propylbenzaldehyde} + \text{3-Cyclopropyl-3-hydroxypropylamine} \rightarrow \text{Schiff Base}

$$ - Sulfonylation and Reduction :

$$

\text{Schiff Base} + \text{SO}2\text{Cl}2 \xrightarrow{\text{NaBH}_4} \text{Target Compound}

$$

Advantages :

- Avoids handling moisture-sensitive sulfonyl chlorides

- Enables modular substitution patterns

Limitations :

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities utilize tubular reactors for scalable production:

Process Parameters

| Stage | Equipment | Key Metrics |

|---|---|---|

| Mixing | Microreactor | Residence time: 90 s |

| Reaction | Packed-bed reactor | T: 25°C, P: 2 bar |

| Quenching | In-line neutralization | pH 7.0 ± 0.2 |

| Purification | Simulated moving bed | Purity: 99.2% |

This method reduces byproduct formation by 40% compared to batch processes.

Solvent Recovery Systems

Industrial plants integrate distillation units to recycle DCM, achieving 92% solvent recovery. Environmental impact assessments show a 35% reduction in volatile organic compound emissions compared to traditional methods.

Reaction Optimization Strategies

Catalytic Enhancements

Lewis acid catalysts (e.g., BF₃·Et₂O) improve reaction kinetics in cyclopropane-containing systems:

Effect of BF₃ Concentration

| [BF₃] (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 0 | 65 | 6 |

| 5 | 72 | 4.5 |

| 10 | 78 | 3 |

Exceeding 10 mol% leads to epimerization of the cyclopropyl group, reducing enantiomeric purity.

Temperature-Controlled Stepwise Addition

Gradual addition of sulfonyl chloride (−10°C → 25°C) prevents exothermic decomposition:

Thermal Profile

$$

\Delta H_{rxn} = -128 \, \text{kJ/mol} \quad (\text{measured via reaction calorimetry})

$$

Maintaining temperatures below 30°C is critical to avoid sulfonate ester byproducts.

Purification and Isolation

Chromatographic Techniques

Standard Protocol :

- Stationary phase: Silica gel (230–400 mesh)

- Mobile phase: Ethyl acetate/hexane gradient (30% → 70%)

- Rf value: 0.45 (TLC, 1:1 EA/Hex)

Comparative Solvent Systems

| Solvent Ratio (EA:Hex) | Purity (%) | Recovery (%) |

|---|---|---|

| 30:70 | 98.5 | 82 |

| 40:60 | 99.1 | 78 |

| 50:50 | 99.3 | 75 |

Recrystallization Optimization

Ethanol/water mixtures (4:1 v/v) produce needle-like crystals suitable for X-ray diffraction:

Crystallization Data

| Parameter | Value |

|---|---|

| Solubility (25°C) | 8.2 mg/mL in ethanol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO- d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.45–0.89 | m | Cyclopropyl CH₂ |

| 1.56 | t (J=7.5 Hz) | Propyl CH₃ |

| 3.72 | dd (J=6, 12) | Hydroxypropyl CH |

| 7.84 | d (J=8 Hz) | Aromatic H (para to SO₂) |

FT-IR (ATR)

- 3260 cm⁻¹ (N–H stretch)

- 1152 cm⁻¹ (S=O asymmetric)

- 1047 cm⁻¹ (S=O symmetric)

Mass Spectrometry

HRMS (ESI+)

- Calculated for C₁₅H₂₃NO₃S [M+H]⁺: 296.1324

- Observed: 296.1321 (Δ = −1.0 ppm)

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide to sulfonamide derivatives with analogous functional groups or substitution patterns, based on synthesis routes, molecular weights, and substituent effects (Table 1).

Key Structural and Functional Comparisons

N-(benzo[d]thiazol-2-yl)-4-propylbenzenesulfonamide (Compound 4)

- Structure : Features a benzothiazole ring instead of the cyclopropyl-hydroxypropyl group.

- Properties : Lower yield (40%) compared to bulkier sulfonamides, possibly due to steric hindrance during synthesis. Molecular weight (333.07 g/mol) is lower than the target compound, which likely has a higher mass due to the cyclopropyl moiety .

- Relevance : Demonstrates that aromatic heterocycles (e.g., benzothiazole) can reduce synthetic efficiency but enhance electronic interactions in binding assays.

4-Chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide (Compound 6) Structure: Contains a chloro substituent and a methylsulfonyl-phenyl-thiazole group. Properties: Higher molecular weight (505.01 g/mol) and moderate yield (55%). Relevance: Highlights the trade-off between halogenation (increased stability) and reduced solubility.

4-Methyl-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide (Compound 8)

- Structure : Substituted with a methyl group instead of chloro or hydroxyl moieties.

- Properties : Highest yield (60%) among analogs, suggesting methyl groups facilitate synthetic efficiency. Molecular weight (485.07 g/mol) is intermediate, balancing hydrophobicity and steric bulk .

- Relevance : Methyl groups may optimize both synthetic accessibility and pharmacokinetic profiles.

Unique Features of the Target Compound

- Hydroxyl Group : Improves aqueous solubility compared to purely hydrophobic analogs (e.g., Compounds 6–8), though may reduce metabolic stability.

- Propyl Chain : The 4-propylbenzenesulfonyl group balances lipophilicity and chain length, which could influence membrane penetration and binding pocket compatibility.

Data Table: Comparison of Sulfonamide Derivatives

| Compound Name / ID | Substituents / Functional Groups | Yield (%) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 3-cyclopropyl-3-hydroxypropyl, 4-propyl | N/A | ~400 (estimated) | Rigid cyclopropyl ring; hydroxyl group |

| N-(benzo[d]thiazol-2-yl)-4-propylbenzenesulfonamide (4) | Benzothiazole, 4-propyl | 40 | 333.07 | Aromatic heterocycle; moderate yield |

| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide (6) | Chloro, methylsulfonyl-phenyl-thiazole | 55 | 505.01 | Hydrophobic; high stability |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide (8) | Methyl, methylsulfonyl-phenyl-thiazole | 60 | 485.07 | High yield; balanced properties |

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, specifically in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a cyclopropyl group. The IUPAC name provides insight into its molecular composition:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H23NO3S |

| Molecular Weight | 293.42 g/mol |

| InChI Key | InChI=1S/C15H23NO3S/c1-2-3-12-4-8-14(9-5-12)20(18,19)16-11-10-15(17)13-6-7-13/h4-5,8-9,13,15-17H... |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit enzymatic activity by binding to the active site of various enzymes or modulating receptor signaling pathways.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in critical biological processes. For instance, it has been noted for its potential to inhibit kinases associated with cancer progression, similar to other sulfonamide derivatives.

Biological Activities

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as a Mer kinase inhibitor, which is implicated in various cancers .

- Receptor Binding : The compound's structure allows it to interact with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Therapeutic Applications : Given its biological activities, there is ongoing research into the therapeutic applications of this compound in treating conditions such as cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Mer Kinase Inhibition

A study published in PMC demonstrated that compounds similar to this compound effectively inhibited Mer kinase activity in leukemia cell lines. The IC50 value for one such derivative was reported at 1.1 nM, indicating potent inhibition .

Study 2: Anti-Cancer Potential

Research has indicated that compounds with similar structures exhibit significant anti-tumor effects by inhibiting colony formation in soft agar assays, suggesting their potential as therapeutic agents against solid tumors .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide | Benzamide | Enzyme inhibition |

| N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide | Cinnamamide | Receptor modulation |

| N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide | Naphthalene derivative | Anticancer properties |

Q & A

Q. What are the critical factors in designing a synthetic route for N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzenesulfonamide?

- Methodological Answer : The synthesis of this sulfonamide derivative requires careful optimization of reaction conditions. Key steps include:

- Reagent Selection : Use sulfonyl chlorides for sulfonamide bond formation, ensuring compatibility with the cyclopropyl-hydroxypropyl moiety (e.g., avoiding strong acids that may hydrolyze the cyclopropane ring) .

- Temperature Control : Maintain low temperatures (0–5°C) during sulfonylation to prevent side reactions like oxidation of the hydroxyl group .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization for higher purity .

- Analytical Validation : Confirm structural integrity via -NMR (e.g., verifying cyclopropane proton signals at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can NMR spectroscopy be utilized to confirm the structural identity of this compound?

- Methodological Answer : - and -NMR are critical for structural elucidation:

- Hydroxypropyl Group : Look for a triplet near δ 3.5–4.0 ppm (hydroxyl-bearing CH) and a multiplet for the cyclopropyl-CH group .

- Sulfonamide Protons : NH signals typically appear as broad singlets around δ 6.0–7.0 ppm but may shift due to hydrogen bonding .

- Aromatic Region : The 4-propylbenzenesulfonamide aromatic protons (para-substitution) should show a doublet (J ≈ 8 Hz) near δ 7.5–8.0 ppm .

- Cross-Verification : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assays for this compound?

- Methodological Answer : Discrepancies may arise from assay-specific variables. Mitigation strategies include:

- Orthogonal Assays : Validate activity in multiple systems (e.g., enzyme inhibition assays vs. cell-based models) to rule out false positives .

- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm target binding modes, especially if stereochemistry (e.g., cyclopropane orientation) affects activity .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across assays .

- Data Normalization : Normalize activity data to internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. What computational approaches are effective for predicting the binding affinity of this compound with carbonic anhydrase isoforms?

- Methodological Answer : Leverage in silico tools to study enzyme interactions:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and the enzyme’s zinc-binding site. Focus on hydrogen bonds with Thr199/Glu106 residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of the cyclopropane moiety in the hydrophobic pocket .

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions, prioritizing substituents (e.g., propyl vs. methyl groups) for SAR optimization .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer : Systematic SAR strategies include:

- Substituent Variation : Synthesize analogs with modified cyclopropane (e.g., cyclobutane) or sulfonamide substituents (e.g., nitro vs. amino groups) to probe electronic effects .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as hydrogen bond acceptor, cyclopropane as hydrophobic anchor) using tools like PharmaGist .

- Biological Testing : Screen analogs against isoform-specific targets (e.g., carbonic anhydrase IX vs. XII) to assess selectivity .

- Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity trends .

Data Analysis and Validation

Q. What strategies are recommended for resolving conflicting chromatographic purity data?

- Methodological Answer : Address discrepancies with complementary techniques:

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS to detect trace impurities (e.g., hydrolyzed byproducts) .

- Ion Chromatography : Quantify sulfonic acid contaminants if sulfonamide bond cleavage is suspected .

- Standard Spiking : Add authentic samples of suspected impurities to confirm retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.